molecular formula C16H16N4O3S B2938613 2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 1904186-57-7

2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

Cat. No.: B2938613
CAS No.: 1904186-57-7
M. Wt: 344.39
InChI Key: FONXRFMTCVXOPL-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a synthetic organic compound notable for its complex structure, combining a methoxy group, nicotinamide framework, and a thienopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide typically involves multi-step organic synthesis procedures. The primary steps can be summarized as follows:

  • Formation of the Thienopyrimidinone Core: : Starting with thiophene and utilizing various substituents and reagents to construct the core.

  • Introduction of the Methoxy Group: : Methoxylation is often achieved via methyl iodide in the presence of a base.

  • Formation of the Nicotinamide Moiety: : Nicotinamide is introduced through amide formation reactions.

Industrial Production Methods

Industrial synthesis scales up these methods using optimized reaction conditions to ensure yield and purity. Key considerations include temperature control, solvent selection, and reaction times to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

  • Oxidation: : Can be oxidized to form sulfoxides and sulfones.

  • Reduction: : Selective reduction can lead to derivatives with modified activity.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

  • Oxidation: : Commonly performed using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Utilizing reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reagents such as alkyl halides, amines, or other nucleophiles under appropriate conditions.

Major Products

  • Sulfoxides/Sulfones: : Resulting from oxidation.

  • Reduced Derivatives: : Achieved through reduction processes.

  • Substituted Variants: : Formed via substitution reactions, potentially enhancing activity or selectivity.

Scientific Research Applications

2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide has diverse applications:

  • Chemistry: : Used in the synthesis of other complex molecules.

  • Biology: : Investigated for its interactions with biological macromolecules.

  • Medicine: : Explored for potential therapeutic effects, particularly in targeting specific enzymes or receptors.

  • Industry: : Utilized in materials science for developing new compounds with unique properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide involves:

  • Molecular Targets: : Interacts with specific enzymes or receptors, potentially inhibiting or modulating their activity.

  • Pathways Involved: : Engages in pathways related to enzyme inhibition or modulation, impacting cellular processes and biological responses.

Comparison with Similar Compounds

Comparison and Uniqueness

Compared to similar compounds:

  • Enhanced Activity: : Exhibits unique activity due to the specific arrangement of functional groups.

  • Structural Differences: : Differentiated by the thienopyrimidinone core and methoxy substitution.

List of Similar Compounds

  • 2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl derivatives

  • Other nicotinamide analogs

  • Related methoxylated compounds

This compound's versatility across multiple fields underscores its significance in both scientific research and industrial applications. Its unique structural characteristics and reactivity profile make it a valuable subject of study.

Properties

IUPAC Name

2-methoxy-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-10-19-15-12(5-9-24-15)16(22)20(10)8-7-17-13(21)11-4-3-6-18-14(11)23-2/h3-6,9H,7-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONXRFMTCVXOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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